molecular formula C23H24N4O3 B2590710 methyl 4-((2-(3-(pyridin-4-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)carbamoyl)benzoate CAS No. 1798027-79-8

methyl 4-((2-(3-(pyridin-4-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)carbamoyl)benzoate

Cat. No. B2590710
M. Wt: 404.47
InChI Key: DENIYDOCXBKNKN-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups, including a pyridine ring, an indazole ring, and a benzoate ester. These functional groups suggest that the compound could have interesting chemical and biological properties .


Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, is likely to be quite complex. It would contain a pyridine ring (a six-membered ring with one nitrogen atom), an indazole ring (a fused six-membered and five-membered ring containing two nitrogen atoms), and a benzoate ester (a benzene ring attached to an ester group) .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. The pyridine and indazole rings might be involved in aromatic substitution reactions, while the ester group could undergo hydrolysis or transesterification .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the pyridine and indazole rings might make the compound relatively stable and resistant to oxidation. The benzoate ester could make the compound more polar, which might affect its solubility in different solvents .

Scientific Research Applications

Synthesis and Structural Studies

  • Synthesis of Highly Functionalized Isoxazoles : The synthesis of alkyl 4-(diethoxymethyl)-3-pyridin-3-ylisoxazole-5-carboxylates demonstrates the utility of similar structures in creating highly functionalized isoxazoles, serving as scaffolds for further chemical transformations (Ruano et al., 2005).

  • Creation of Heterocyclic Systems : Methyl 2-[bis(acetyl)ethenyl]aminopropenoate's reactivity showcases the synthesis of fused heterocyclic systems, highlighting the compound's role in generating novel pyrido[1,2-a]pyrimidones and thiazolo[3,2-a]pyrimidones derivatives (Selič & Stanovnik, 1997).

  • Microwave-Assisted Synthesis of Benzothiazole Derivatives : Demonstrates a rapid, efficient synthesis route for ethyl 2-methyl-4-(pyridin-2-yl)-4H-benzo[4,5]thiazolo[3,2-a]pyrimidine-3-carboxylate derivatives, emphasizing operational simplicity and environmental friendliness (Bhoi et al., 2016).

  • [4 + 2] Annulation for Tetrahydropyridines Synthesis : Highlights a method for synthesizing highly functionalized tetrahydropyridines via a phosphine-catalyzed [4 + 2] annulation, showcasing the compound's utility in constructing complex nitrogen-containing rings (Zhu et al., 2003).

  • Exploration of Novel Benzothiazole Derivatives : Presents the synthesis and biological evaluation of novel benzothiazole derivatives, including ethyl 4-(1-benzyl-1H-indazol-3-yl)benzoate, for their potential as therapeutic agents (郭瓊文, 2006).

Safety And Hazards

The safety and hazards associated with this compound would depend on its specific structure and properties. As with any chemical, it’s important to handle it with appropriate safety precautions .

Future Directions

The potential applications and future directions for this compound would depend on its specific properties and activities. It could potentially be of interest in fields like medicinal chemistry, materials science, or chemical biology .

properties

IUPAC Name

methyl 4-[2-(3-pyridin-4-yl-4,5,6,7-tetrahydroindazol-1-yl)ethylcarbamoyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N4O3/c1-30-23(29)18-8-6-17(7-9-18)22(28)25-14-15-27-20-5-3-2-4-19(20)21(26-27)16-10-12-24-13-11-16/h6-13H,2-5,14-15H2,1H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DENIYDOCXBKNKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C(=O)NCCN2C3=C(CCCC3)C(=N2)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 4-((2-(3-(pyridin-4-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)carbamoyl)benzoate

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